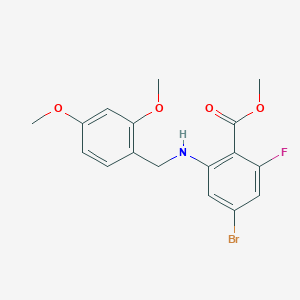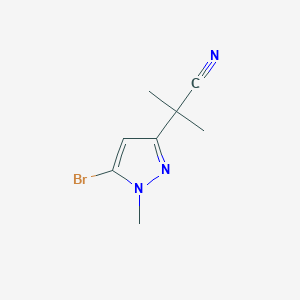
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrazole ring, a methyl group at the 1st position, and a nitrile group attached to a methyl-substituted carbon chain.
Vorbereitungsmethoden
The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole. This can be achieved by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Formation of Nitrile Group: The carboxylic acid ester is hydrolyzed in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Final Step: The 5-bromo-1-methyl-1H-pyrazol-3-amine is then reacted with 2-methylpropanenitrile under suitable conditions to form the desired compound, this compound.
Analyse Chemischer Reaktionen
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents to form amides, imines, or other derivatives.
Common reagents used in these reactions include sodium hydroxide, tribromooxyphosphorus, azido dimethyl phosphate, and tert-butyl alcohol . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical and biological properties.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine:
5-Bromo-1-methyl-1H-pyrazol-3-amine: This compound lacks the additional methylpropanenitrile moiety, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitrile groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10BrN3 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
2-(5-bromo-1-methylpyrazol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,5-10)6-4-7(9)12(3)11-6/h4H,1-3H3 |
InChI-Schlüssel |
UMMYFUKFFQTSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=NN(C(=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




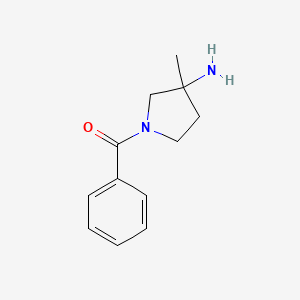
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
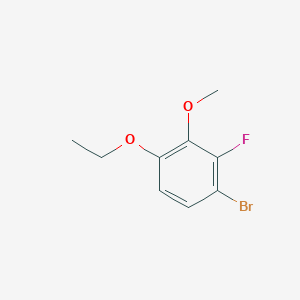
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)
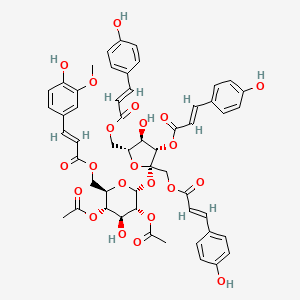


![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
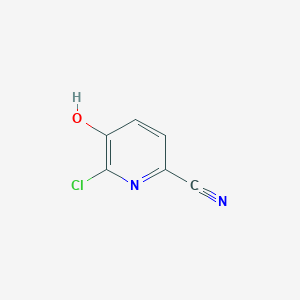
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

